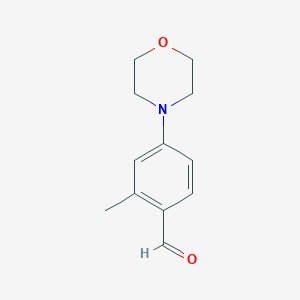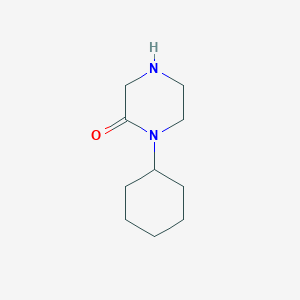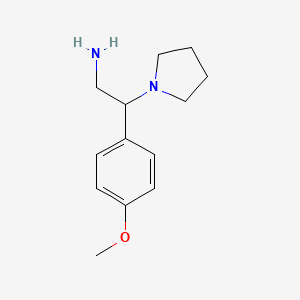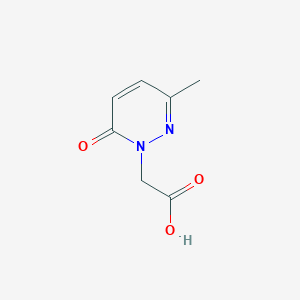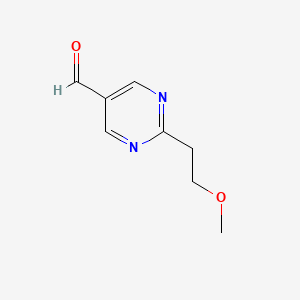
3,4-Dichlorophenyldipropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorophenyldipropionamide is an anilide herbicide primarily used for the control of broad-leaved and grass weeds in rice. It is known for its mode of action via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II) . This compound is significant in agricultural practices due to its effectiveness in weed control.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyldipropionamide typically involves the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated using Raney nickel to yield 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3,4-Dichlorophenyldipropionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction pathway and conditions employed.
科学的研究の応用
3,4-Dichlorophenyldipropionamide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving herbicide degradation and environmental impact assessments.
Biology: Research on its effects on non-target organisms, including aquatic life and soil microorganisms, is ongoing.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of herbicides and other agrochemical products .
作用機序
The compound exerts its herbicidal effects by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II). This inhibition blocks the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain. As a result, the plant’s ability to convert light energy into chemical energy is impaired, leading to its death .
類似化合物との比較
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis but has a different chemical structure.
Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea): Similar in function but with a distinct structural difference.
Swep (methyl-N-(3,4-dichlorophenyl)-carbamate): Shares the chlorinated phenyl group but differs in its carbamate structure
Uniqueness
3,4-Dichlorophenyldipropionamide is unique due to its specific mode of action and its effectiveness in controlling a wide range of weed species in rice cultivation. Its chemical structure allows for targeted inhibition of photosystem II, making it a valuable tool in agricultural weed management.
特性
分子式 |
C12H13Cl2NO2 |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-N-propanoylpropanamide |
InChI |
InChI=1S/C12H13Cl2NO2/c1-3-11(16)15(12(17)4-2)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3 |
InChIキー |
ZDAFHQWFOMHDMG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)

![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)

![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)
![2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364231.png)
